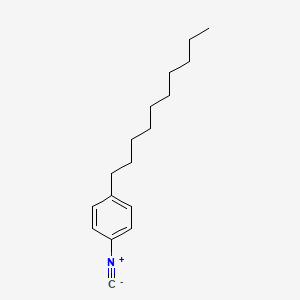

1-Decyl-4-isocyanobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

183667-68-7 |

|---|---|

Molecular Formula |

C17H25N |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

1-decyl-4-isocyanobenzene |

InChI |

InChI=1S/C17H25N/c1-3-4-5-6-7-8-9-10-11-16-12-14-17(18-2)15-13-16/h12-15H,3-11H2,1H3 |

InChI Key |

DBJBGMVBVIPWDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)[N+]#[C-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Decyl-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Decyl-4-isocyanobenzene, a long-chain alkyl-substituted aromatic isocyanide. This document details the synthetic pathway, including experimental protocols for the preparation of the key intermediate, 4-decylaniline, and its subsequent conversion to the target isocyanide. Furthermore, it outlines the expected analytical characterization of the final product.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of 4-decylaniline, followed by its formylation and subsequent dehydration to yield the final isocyanide product.

Step 1: Synthesis of 4-Decylaniline

4-Decylaniline serves as the essential precursor for the synthesis of this compound. One common method for its preparation is the Friedel-Crafts alkylation of aniline. While various methods exist, a representative protocol is outlined below.

Experimental Protocol: Synthesis of 4-Decylaniline

-

Materials: Aniline, 1-decene, anhydrous aluminum chloride, hydrochloric acid, sodium hydroxide, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in an excess of 1-decene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitoring by TLC).

-

Cool the mixture to room temperature and carefully quench the reaction by slow addition of ice-cold water, followed by concentrated hydrochloric acid to neutralize the catalyst.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-decylaniline by vacuum distillation or column chromatography on silica gel.

-

Characterization Data for 4-Decylaniline

| Property | Value |

| Molecular Formula | C₁₆H₂₇N |

| Molecular Weight | 233.39 g/mol [1] |

| Melting Point | 23-25 °C[1][2][3] |

| Boiling Point | 218-220 °C at 14 mmHg[2][3] |

| Appearance | Colorless to brown clear liquid |

| Solubility | Insoluble in water[2] |

Spectroscopic Data for 4-Decylaniline

-

¹H NMR: Spectral data is available and can be accessed through publicly available databases such as PubChem[4].

-

¹³C NMR: Spectral data for 4-dodecylaniline is available and can serve as a close reference[5].

-

IR and Mass Spectrometry: Available through databases like the NIST WebBook and PubChem[4][6].

Step 2: Synthesis of N-(4-decylphenyl)formamide

The second step involves the formylation of 4-decylaniline to produce N-(4-decylphenyl)formamide. This is a crucial intermediate for the final dehydration step.

Experimental Protocol: N-Formylation of 4-Decylaniline

-

Materials: 4-Decylaniline, formic acid, acetic anhydride, toluene, sodium bicarbonate.

-

Procedure:

-

In a flask, dissolve 4-decylaniline in toluene.

-

Prepare a fresh mixture of acetic formic anhydride by slowly adding acetic anhydride to an excess of formic acid at 0 °C, and then allowing the mixture to stir at room temperature.

-

Add the freshly prepared acetic formic anhydride dropwise to the solution of 4-decylaniline at 0 °C with stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its completion by TLC.

-

Upon completion, carefully add the reaction mixture to a cold saturated solution of sodium bicarbonate to neutralize the excess acids.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-(4-decylphenyl)formamide, which can be used in the next step without further purification or can be purified by recrystallization.

-

Step 3: Synthesis of this compound

The final step is the dehydration of N-(4-decylphenyl)formamide to yield this compound. A common and effective method for this transformation is the use of phosphorus oxychloride in the presence of a tertiary amine base.

Experimental Protocol: Dehydration of N-(4-decylphenyl)formamide

-

Materials: N-(4-decylphenyl)formamide, phosphorus oxychloride (POCl₃), triethylamine (TEA), anhydrous dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-decylphenyl)formamide in anhydrous dichloromethane.

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature at 0 °C[7][8][9].

-

After the addition is complete, allow the reaction to stir at 0 °C for a short period and then at room temperature until the reaction is complete (monitor by TLC or IR spectroscopy, looking for the disappearance of the amide carbonyl peak and the appearance of the isocyanide peak)[7][8][9].

-

Carefully pour the reaction mixture onto crushed ice and stir for a few minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel (using a non-polar eluent such as a hexane/ethyl acetate mixture) to obtain the pure product.

-

Characterization of this compound

Physicochemical Properties (Expected)

| Property | Expected Value |

| Molecular Formula | C₁₇H₂₅N |

| Molecular Weight | 243.39 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |

Spectroscopic Characterization (Expected)

-

Infrared (IR) Spectroscopy: A strong and characteristic absorption band for the isocyanide (-N≡C) stretching vibration is expected in the range of 2150-2110 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic protons will appear as a set of doublets in the range of δ 7.0-7.5 ppm.

-

The benzylic protons (CH₂ group attached to the benzene ring) are expected to show a triplet around δ 2.6 ppm.

-

The other methylene protons of the decyl chain will appear as a complex multiplet in the region of δ 1.2-1.6 ppm.

-

The terminal methyl group of the decyl chain will be a triplet around δ 0.9 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The isocyanide carbon is expected to resonate in the region of δ 155-170 ppm.

-

The aromatic carbons will show signals between δ 120-150 ppm.

-

The carbons of the decyl chain will appear in the upfield region of the spectrum (δ 14-36 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 243.39). Fragmentation patterns would likely involve the loss of the decyl chain.

Logical Workflow and Diagrams

The synthesis of this compound follows a clear and logical progression from readily available starting materials. The overall workflow can be visualized as follows:

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature and adapt the described protocols as necessary for their specific laboratory conditions and safety procedures.

References

- 1. 4-Decylaniline | 37529-30-9 | FD139458 | Biosynth [biosynth.com]

- 2. 4-N-DECYLANILINE | 37529-30-9 [chemicalbook.com]

- 3. 4-Decylaniline 97 37529-30-9 [sigmaaldrich.com]

- 4. 4-Decylaniline | C16H27N | CID 92309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Dodecylaniline (104-42-7) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Decylaniline [webbook.nist.gov]

- 7. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p-Decylphenyl isocyanide and p-decylbenzonitrile: isomorphous isonitrile/nitrile isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Decyl-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Decyl-4-isocyanobenzene. Due to the limited availability of public data for this specific molecule, this document combines information from the primary literature with established principles for the synthesis and characterization of long-chain alkyl-aryl isocyanides. The guide includes a summary of available data, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in laboratory applications. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the application and further investigation of this compound.

Introduction

This compound, also known as p-decylphenyl isocyanide, is an organic compound featuring a decyl alkyl chain and an isocyanide functional group attached to a benzene ring. The long alkyl chain imparts significant lipophilicity, while the isocyanide group offers unique reactivity, making it a molecule of interest for applications in liquid crystals, self-assembled monolayers, and as a ligand in organometallic chemistry. In the context of drug development, the isocyanide moiety can participate in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of diverse compound libraries. Understanding the fundamental physicochemical properties of this molecule is crucial for its effective utilization in these and other applications.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public databases. The following table summarizes the available information, with some properties estimated based on its chemical structure and data from related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅N | Calculated |

| Molecular Weight | 243.39 g/mol | Calculated |

| Appearance | White/off-white solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF); Insoluble in water. | Inferred from structure |

| Crystal Structure | Isomorphous with p-decylbenzonitrile. The molecules are situated in mirror planes, with the benzene rings perpendicular to the mirror plane.[1] | Britton et al., 2004[1] |

Experimental Protocols

The following protocols describe a general methodology for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 4-decylaniline. The first step involves the formylation of the aniline to produce the corresponding formamide, which is then dehydrated to yield the isocyanide.

Step 1: Synthesis of N-(4-decylphenyl)formamide

-

In a round-bottom flask, dissolve 1 equivalent of 4-decylaniline in an excess of formic acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield N-(4-decylphenyl)formamide.

Step 2: Dehydration to this compound

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1 equivalent of N-(4-decylphenyl)formamide in anhydrous dichloromethane and triethylamine (2.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC or infrared spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch).

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons, the benzylic protons of the decyl chain, and the aliphatic protons of the alkyl chain.

-

¹³C NMR will show the characteristic signal for the isocyanide carbon, in addition to the signals for the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band in the region of 2150-2100 cm⁻¹ is characteristic of the isocyanide (N≡C) stretching vibration.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the calculated molecular weight should be observed.

-

-

Elemental Analysis:

-

The percentage composition of carbon, hydrogen, and nitrogen should be in agreement with the calculated values for C₁₇H₂₅N.

-

-

X-ray Crystallography:

-

Single crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule in the solid state. The work by Britton et al. (2004) indicates that suitable crystals can be grown for this analysis.[1]

-

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow for Physicochemical Characterization

Caption: General workflow for physicochemical characterization.

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity. It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related isocyanides.

Conclusion

This compound is a molecule with interesting structural features that suggest its potential utility in materials science and as a building block in medicinal chemistry. This guide provides a summary of the currently available physicochemical information, alongside generalized but detailed protocols for its synthesis and characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

Spectroscopic Analysis of 1-Decyl-4-isocyanobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Decyl-4-isocyanobenzene, a molecule of interest in various research and development applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 2H | Aromatic Protons (ortho to -NC) |

| ~7.20 | Doublet | 2H | Aromatic Protons (ortho to -C₁₀H₂₁) |

| ~2.60 | Triplet | 2H | -CH₂-Ar |

| ~1.60 | Quintet | 2H | -CH₂-CH₂-Ar |

| ~1.26 | Multiplet | 14H | -(CH₂)₇- |

| ~0.88 | Triplet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Isocyano Carbon (-N≡C) |

| ~145 | Aromatic Carbon (C-alkyl) |

| ~133 | Aromatic Carbon (CH, ortho to -NC) |

| ~129 | Aromatic Carbon (CH, ortho to -alkyl) |

| ~125 | Aromatic Carbon (C-isocyano) |

| ~36 | -CH₂-Ar |

| ~32 | -CH₂- (various) |

| ~29 | -CH₂- (various) |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2125 | Strong, Sharp | N≡C stretch (isocyanide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2955-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C stretch |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Table 4: UV-Vis Spectroscopic Data (Predicted)

| λmax (nm) | Molar Absorptivity (ε) | Transition | Solvent |

| ~210 | High | π → π | Cyclohexane |

| ~260 | Moderate | π → π (benzenoid) | Cyclohexane |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The sample should be fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can often reference the residual solvent peak.

-

Instrumentation: The spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger sample size (50-100 mg) and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plate is recorded.

-

The sample-coated plate is then placed in the spectrometer, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those associated with the aromatic system.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent that does not absorb in the region of interest (typically 200-400 nm for this compound). Cyclohexane or ethanol are suitable choices.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

The cuvettes are rinsed with the solvent, and one is filled with the solvent to be used as a blank.

-

The absorbance of each of the prepared solutions is measured over the desired wavelength range.

-

The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Solubility Profile of 1-Decyl-4-isocyanobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Decyl-4-isocyanobenzene, a long-chain alkyl-substituted aromatic isocyanide. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment of its expected solubility in various organic solvents based on the principle of "like dissolves like." Furthermore, it details established experimental protocols for the quantitative determination of solubility for nonpolar organic compounds, which can be directly applied to this compound. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound in a laboratory setting.

Introduction to this compound

This compound, also known as p-decylphenyl isocyanide, is an organic compound featuring a ten-carbon alkyl chain (decyl group) and an isocyano group (-N≡C) attached to a benzene ring at the para position. The long, nonpolar alkyl chain dominates the molecule's physical properties, rendering it highly hydrophobic. The aromatic ring contributes to its nonpolar nature, while the isocyano group introduces a degree of polarity. The interplay of these structural features dictates its solubility in different solvent environments. Understanding these solubility characteristics is crucial for its application in organic synthesis, materials science, and potentially in drug development, where isocyanides can serve as versatile building blocks.

Qualitative Solubility Assessment

Based on the "like dissolves like" principle, the solubility of a solute is maximized in a solvent with similar polarity.[1] this compound is a predominantly nonpolar molecule due to its long hydrocarbon tail and aromatic ring. Therefore, it is expected to exhibit high solubility in nonpolar organic solvents and low to negligible solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The nonpolar nature of these solvents closely matches that of the decyl chain and benzene ring of the solute, leading to favorable van der Waals interactions and effective solvation.[2] |

| Slightly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM) | Moderate to High | These solvents have a small dipole moment but are still largely nonpolar in character, allowing for good interaction with the nonpolar regions of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Low to Moderate | The increased polarity of these solvents makes them less compatible with the highly nonpolar solute. Some solubility may be observed due to the polarity of the isocyano group. |

| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding network in these solvents would be disrupted by the nonpolar solute, making solvation energetically unfavorable. The compound is expected to be virtually insoluble in water. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.

Method 1: Gravimetric Determination (Shake-Flask Method)

This is a classical and widely used method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as equilibrium is approached.[1]

-

-

Separation of Undissolved Solute:

-

Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (compatible with the solvent) is recommended.

-

-

Quantification:

-

Dispense the supernatant into a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved solute is the difference between the final and initial weights of the vial.

-

-

Calculation of Solubility:

-

Solubility (in g/L) = (Mass of dissolved solute in g) / (Volume of supernatant in L)

-

Solubility can also be expressed in other units such as mol/L or mg/mL.

-

Method 2: Spectroscopic Determination

This method is suitable if this compound has a distinct chromophore for UV-Vis spectroscopy or characteristic peaks for other spectroscopic techniques.

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the undissolved solid.

-

-

Analysis:

-

Take a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors Influencing Solubility.

Conclusion

References

A Theoretical Exploration of the Quantum Chemical Properties of 1-Decyl-4-isocyanobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for the quantum chemical characterization of 1-Decyl-4-isocyanobenzene. In the absence of direct experimental or computational studies on this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT). It details the anticipated molecular geometry, electronic properties, and spectroscopic signatures. The protocols described herein are adapted from established computational studies on analogous isocyanobenzene derivatives and serve as a blueprint for future in-silico investigations of this compound, offering valuable insights for its potential applications in materials science and drug development.

Introduction

This compound is an organic molecule featuring a long alkyl chain attached to an isocyanobenzene functional group. The isocyanide moiety (-N≡C) is known for its unique electronic properties and reactivity, making it a point of interest for various applications. Quantum chemical calculations provide a powerful tool to elucidate the molecular structure, electronic behavior, and spectroscopic properties of such molecules at the atomic level. This guide presents a theoretical approach to these calculations for this compound.

Computational Methodology

The following section details a proposed experimental protocol for the quantum chemical calculations of this compound, based on common practices for similar molecules.

Software and Theoretical Level

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian 09 or a more recent version. The theoretical approach of choice would be Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. A Pople-style basis set, such as 6-311++G(d,p), would be employed to provide a flexible description of the electron distribution, including diffuse functions and polarization functions for heavier atoms and hydrogen, respectively.

Geometry Optimization

The initial molecular structure of this compound would be built using a molecular modeling program. A full geometry optimization would then be carried out in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria would be set to the default values of the software, ensuring that a true energy minimum on the potential energy surface is located. The absence of imaginary frequencies in the subsequent vibrational frequency analysis would confirm that the optimized structure corresponds to a stable equilibrium geometry.

Electronic Properties

Following geometry optimization, a series of single-point energy calculations would be performed to determine the key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, a crucial indicator of molecular reactivity and stability, would be calculated from these values. The molecular dipole moment and the Mulliken atomic charges would also be computed to understand the charge distribution and polarity of the molecule.

Spectroscopic Analysis

To aid in the experimental characterization of this compound, theoretical vibrational and electronic spectra would be simulated. The infrared (IR) spectrum would be calculated from the vibrational frequencies obtained at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often systematically overestimated, and therefore, a scaling factor would be applied for better agreement with potential experimental data. The UV-Visible electronic absorption spectrum would be simulated using Time-Dependent DFT (TD-DFT) calculations at the same level of theory.

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data that would be expected from the quantum chemical calculations of this compound based on the methodologies described above. These values are illustrative and derived from general knowledge of similar compounds.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-N (isocyanide) bond length | ~ 1.17 Å |

| N≡C (isocyanide) bond length | ~ 1.18 Å |

| C-C (aromatic) bond length | ~ 1.40 Å |

| C-C (alkyl chain) bond length | ~ 1.54 Å |

| Dihedral Angle (Alkyl-Aromatic) | Variable (due to chain flexibility) |

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 5.7 eV |

| Dipole Moment | ~ 3.5 D |

| Ionization Potential | ~ 6.5 eV |

| Electron Affinity | ~ 0.8 eV |

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N≡C stretch (isocyanide) | ~ 2150 cm⁻¹ |

| C-H stretch (aromatic) | ~ 3100-3000 cm⁻¹ |

| C-H stretch (aliphatic) | ~ 2950-2850 cm⁻¹ |

| C=C stretch (aromatic) | ~ 1600-1450 cm⁻¹ |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the proposed quantum chemical calculations of this compound.

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide has outlined a theoretical yet comprehensive approach for the quantum chemical investigation of this compound. The proposed methodologies, based on Density Functional Theory, are well-established for providing reliable predictions of molecular structure, electronic properties, and spectroscopic signatures. While the presented quantitative data is hypothetical, it serves as a reasonable starting point for future computational and experimental studies. The detailed workflow and predicted data tables provide a valuable resource for researchers interested in the in-silico characterization of this and related isocyanobenzene derivatives, with potential implications for the design of novel materials and therapeutic agents.

Navigating the Synthesis of 1-Decyl-4-isocyanobenzene: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the procurement and synthesis of 1-Decyl-4-isocyanobenzene, a compound of interest for researchers, scientists, and drug development professionals. Due to its limited commercial availability as a stock chemical, this document provides a comprehensive overview of its synthesis from a readily available precursor, 4-n-Decylaniline. The guide details synthetic pathways, experimental protocols, supplier information for necessary reagents, and expected analytical characterization.

Commercial Availability and Sourcing

Direct commercial suppliers for this compound are scarce, indicating it is not a standard catalog item. However, its immediate and crucial precursor, 4-n-Decylaniline , is commercially available from a variety of suppliers. This allows for a straightforward synthetic approach to obtain the target compound.

Table 1: Commercial Suppliers for 4-n-Decylaniline (CAS: 37529-30-9)

| Supplier | Product Name | Purity | Catalog Number | Notes |

| Sigma-Aldrich | 4-Decylaniline | 97% | 233536 | - |

| Thermo Scientific Chemicals | 4-n-Decylaniline, 98% | 98% | AC423425000 | Originally an Alfa Aesar product. |

| Manchester Organics | 4-n-Decylaniline | - | H17722 | Lead time of 4-6 weeks. |

| Sarchem Labs | 4-Decylaniline | - | - | - |

| Finetech Industry Limited | 4-N-DECYLANILINE | - | - | Custom synthesis and bulk quantities available. |

| ChemicalBook | 4-N-DECYLANILINE | 99% | - | Lists multiple suppliers. |

Recommended Synthetic Pathway

The most common and effective method for the synthesis of aryl isocyanates from anilines involves the use of phosgene or a phosgene equivalent. For laboratory-scale synthesis, solid and less hazardous phosgene substitutes like triphosgene (bis(trichloromethyl) carbonate) are preferred. An alternative, classical method is the carbylamine reaction, which utilizes chloroform and a strong base.

Caption: Synthetic routes to this compound.

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Method 1: Synthesis using Triphosgene

This method is generally high-yielding and is a safer alternative to using gaseous phosgene.

Reagents and Materials:

-

4-n-Decylaniline

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Triethylamine or another non-nucleophilic base

-

Anhydrous toluene or another inert solvent (e.g., dichloromethane)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-n-Decylaniline (1 equivalent) in anhydrous toluene.

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred solution of 4-n-Decylaniline at 0 °C.

-

After the addition is complete, slowly add a solution of triethylamine (3 equivalents) in anhydrous toluene via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the isocyanate peak).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Method 2: The Carbylamine Reaction

This is a classic method for the synthesis of isocyanides (isocyanates are an alternative product under different workup conditions, though less common via this route for isocyanates). This reaction is known for its pungent isocyanide odor.

Reagents and Materials:

-

4-n-Decylaniline

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Dichloromethane or another suitable solvent

-

Water

Protocol:

-

In a round-bottom flask, prepare a biphasic mixture of a solution of 4-n-Decylaniline (1 equivalent) in dichloromethane and a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

-

Add a catalytic amount of a phase-transfer catalyst (e.g., 1-5 mol%).

-

Cool the mixture in an ice bath and add chloroform (1.5-2 equivalents) dropwise with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and continue stirring until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, carefully separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Reagent Suppliers

A reliable supply of high-quality reagents is critical for successful synthesis.

Table 2: Suppliers for Key Reagents

| Reagent | Supplier(s) | Notes |

| Triphosgene | Sigma-Aldrich, TCI, Muby Chemicals, IndiaMART, Emco Dyestuff Pvt Ltd | A safer, solid substitute for phosgene. Handle with extreme caution in a fume hood. |

| Chloroform | Sigma-Aldrich, Thomasnet, GJ Chemical, Arihant Chemicals | A common laboratory solvent and reagent. |

| Sodium Hydroxide | Hawkins, Inc., Modern Chemical Co., Univar Solutions, Bulk Apothecary | Available in various grades and forms (pellets, solutions). |

| Phase Transfer Catalysts | Nile Chemicals, Vesta Chemicals bv, TCI, Fluorochem | A wide variety of quaternary ammonium and phosphonium salts are available. |

Characterization and Data

After synthesis and purification, the identity and purity of this compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons and the aliphatic protons of the decyl chain. The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the isocyanate carbon, the aromatic carbons, and the carbons of the decyl chain.

-

IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹. The N-H stretching bands of the starting aniline (around 3300-3500 cm⁻¹) should be absent.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₂₅NO, MW: 259.39 g/mol ).

Reference spectral data for the starting material, 4-Decylaniline, is available on PubChem for comparison.[1]

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for synthesis and analysis.

This guide provides a foundational framework for researchers to obtain this compound. Adherence to standard laboratory safety practices is paramount, especially when handling reactive intermediates and reagents such as triphosgene and chloroform.

References

CAS number and chemical data for 1-Decyl-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical data, synthesis, and potential experimental workflows for 1-Decyl-4-isocyanobenzene. Due to the limited availability of a specific CAS number in public databases for this compound, this guide infers properties and protocols based on its direct precursor, 4-Decylaniline, and established synthetic methodologies for aryl isocyanides.

Chemical Data

While a specific CAS Registry Number for this compound has not been identified in publicly accessible databases, its molecular formula is C₁₇H₂₅N. Quantitative data for its direct precursor, 4-Decylaniline, is readily available and provides a basis for understanding the physicochemical properties of the final compound.

Table 1: Chemical Data for 4-Decylaniline (Precursor)

| Property | Value | CAS Number |

| Molecular Formula | C₁₆H₂₇N | 37529-30-9 |

| Molecular Weight | 233.39 g/mol | 37529-30-9 |

| Melting Point | 23-25 °C | 37529-30-9[1] |

| Boiling Point | 218-220 °C at 14 mmHg | 37529-30-9[1][2] |

| Density | 0.895 g/cm³ | 37529-30-9[3] |

| Refractive Index | 1.51 | 37529-30-9[1] |

| Solubility | Insoluble in water | 37529-30-9[2] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 4-Decylaniline. This involves the formylation of the aniline to yield N-(4-decylphenyl)formamide, followed by the dehydration of the formamide to the target isocyanide.

Step 1: Formylation of 4-Decylaniline

Reaction:

4-Decylaniline + Formic Acid → N-(4-decylphenyl)formamide + H₂O

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-Decylaniline (1 equivalent) in an excess of formic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the N-(4-decylphenyl)formamide.

-

Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 2: Dehydration of N-(4-decylphenyl)formamide

Reaction:

N-(4-decylphenyl)formamide + Dehydrating Agent → this compound + Byproducts

Methodology (using Phosphorus Oxychloride):

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve N-(4-decylphenyl)formamide (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled solution while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or infrared spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide -N≡C stretch).

-

Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow and Logical Relationships

The synthesis and subsequent use of this compound in a research context can be visualized as a logical workflow.

Caption: Synthesis and application workflow for this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the interaction of this compound with known signaling pathways. Given its structure, it could be investigated for its potential to modulate pathways involved in cellular processes where lipophilic compounds play a role. A hypothetical screening workflow is presented below.

References

Methodological & Application

Application Notes and Protocols for 1-Decyl-4-isocyanobenzene Self-Assembled Monolayers (SAMs) on Gold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and potential applications of self-assembled monolayers (SAMs) formed from 1-decyl-4-isocyanobenzene on gold surfaces. This information is intended to guide researchers in utilizing these platforms for applications ranging from fundamental surface science to the development of novel biosensors and drug discovery assays.

Introduction

Self-assembled monolayers (SAMs) offer a robust and versatile method for modifying the physicochemical properties of surfaces with molecular-level precision. This compound is a molecule of interest for SAM formation on gold due to the strong coordination bond between the isocyanide headgroup and the gold surface. The long decyl chain contributes to the formation of a densely packed and ordered monolayer, while the phenyl ring provides a rigid scaffold and potential for further functionalization. These SAMs can serve as well-defined interfaces for studying molecular interactions, immobilizing biomolecules, and fabricating biosensors.

A critical consideration when working with isocyanide-based SAMs on gold is their chemical stability. Exposure to ambient conditions can lead to the oxidation of the isocyanide (-NC) moiety to an isocyanate (-NCO) group, which can alter the surface properties and diminish the strength of the surface-molecule bond.[1][2] Therefore, careful control of the experimental environment is crucial for reproducible results.

Data Presentation

| Parameter | Value | Technique | Reference |

| Ellipsometric Thickness | ~14 Å | Ellipsometry | [3] |

| Advancing Water Contact Angle | ~70° - 80° | Contact Angle Goniometry | [4] |

| Receding Water Contact Angle | Not Reported | Contact Angle Goniometry | |

| Advancing Hexadecane Contact Angle | < 10° | Contact Angle Goniometry |

| Technique | Key Observables | Expected Results for Aromatic Isocyanide SAMs | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | N 1s, C 1s, Au 4f | Presence of N 1s peak confirming nitrogen. High-resolution C 1s spectrum showing aliphatic and aromatic carbons. Attenuation of Au 4f signal indicates monolayer formation.[5][6] | |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | ν(N≡C) stretch | A characteristic peak for the isocyanide group, typically blue-shifted upon binding to gold.[2] | |

| Scanning Tunneling Microscopy (STM) | Surface morphology and molecular packing | Can reveal the formation of ordered domains and the packing arrangement of the molecules on the Au(111) surface.[7] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Preparation of Gold Substrates

High-quality, clean, and smooth gold substrates are essential for the formation of well-ordered SAMs.

Materials:

-

Silicon wafers or glass slides

-

Chromium or Titanium adhesion layer (optional but recommended)

-

High-purity gold (99.999%)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

If preparing substrates in-house, deposit a thin adhesion layer of Cr or Ti (2-5 nm) onto the silicon or glass substrate, followed by a layer of gold (100-200 nm) using an electron-beam or thermal evaporator.

-

Clean the gold substrates by immersing them in piranha solution for 10-15 minutes.

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Rinse with ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the substrates immediately for SAM formation to minimize atmospheric contamination.

Protocol 2: Formation of this compound SAMs

This protocol describes the formation of the SAM from a solution of this compound. To minimize oxidation, it is recommended to perform these steps in an inert atmosphere (e.g., in a glovebox).

Materials:

-

This compound

-

Anhydrous solvent (e.g., ethanol, toluene, or a mixture)

-

Clean gold substrates

-

Clean glass vials with Teflon-lined caps

Procedure:

-

Prepare a dilute solution of this compound (typically 1 mM) in the chosen anhydrous solvent.

-

Immediately immerse the clean, dry gold substrates into the solution.

-

Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature.

-

After incubation, remove the substrates from the solution.

-

Rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen.

-

Store the samples in a desiccator or under an inert atmosphere and characterize them as soon as possible.

Protocol 3: Characterization of SAMs

A. Ellipsometry for Thickness Measurement

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.

Procedure:

-

Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.

-

After SAM formation, measure the ellipsometric parameters of the SAM-coated substrate at multiple locations.

-

Model the system as a two-layer model (gold substrate and organic film).

-

Assuming a refractive index for the organic layer (typically 1.45-1.50 for alkyl/aromatic SAMs), fit the experimental data to the model to calculate the thickness of the SAM.[8][9]

B. Contact Angle Goniometry for Wettability

Contact angle measurements provide information about the hydrophobicity and surface energy of the SAM.

Procedure:

-

Place a droplet of a probe liquid (e.g., DI water, hexadecane) on the SAM surface.

-

Measure the advancing and receding contact angles by adding and withdrawing a small amount of liquid from the droplet.

-

A high advancing water contact angle indicates a hydrophobic surface, which is expected for a well-ordered decyl-terminated SAM.

C. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

XPS provides information about the elemental composition and chemical states of the atoms at the surface.

Procedure:

-

Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire high-resolution spectra for the C 1s, N 1s, and Au 4f regions.

-

The presence of a N 1s peak confirms the presence of the isocyanide. The C 1s spectrum can be deconvoluted to show contributions from the alkyl chain and the phenyl ring. The attenuation of the Au 4f signal after SAM formation confirms the presence of the monolayer.

Mandatory Visualizations

Applications in Biosensing and Drug Development

The ability to create well-defined and functionalizable surfaces using this compound SAMs opens up possibilities in biosensing and drug discovery. The aromatic ring can be modified with various functional groups to allow for the covalent attachment of biomolecules such as enzymes, antibodies, or DNA.

Potential Applications:

-

Immobilization of Biomolecules: The functionalized SAM can serve as a platform for the stable immobilization of proteins or other biomolecules for studying their interactions with drug candidates.

-

Electrochemical Biosensors: SAMs on gold electrodes can be used to create sensitive and selective electrochemical biosensors for the detection of clinically relevant analytes.

-

Surface Plasmon Resonance (SPR) Spectroscopy: SAM-coated gold surfaces are commonly used in SPR to study biomolecular interactions in a label-free manner.

-

High-Throughput Screening: Patterned SAMs can be created to fabricate arrays for the high-throughput screening of drug candidates.

The development of robust and reliable SAM-based platforms requires careful optimization of the surface chemistry and a thorough understanding of the stability and properties of the monolayer. These application notes provide a foundational guide for researchers to explore the potential of this compound SAMs in their respective fields.

References

- 1. Microscopic characterization of the interface between aromatic isocyanides and Au(111): A first-principles investigation for Journal of Physical Chemistry C - IBM Research [research.ibm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lee.chem.uh.edu [lee.chem.uh.edu]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A highly ordered, aromatic bidentate self-assembled monolayer on Au(111): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Formation of 1-Decyl-4-isocyanobenzene Self-Assembled Monolayers on Silicon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They provide a powerful platform for tailoring the chemical and physical properties of interfaces, with significant applications in biosensing, drug delivery, and molecular electronics. This document provides a detailed protocol for the formation of a 1-Decyl-4-isocyanobenzene self-assembled monolayer on a silicon substrate. The long alkyl chain (decyl) promotes the formation of a densely packed, ordered monolayer, while the isocyanobenzene headgroup provides a versatile anchor to the silicon surface and a platform for further chemical modification.

Data Presentation

The following table summarizes the expected quantitative data for well-formed this compound SAMs on a hydrogen-terminated Si(111) surface. These values are based on data from analogous long-chain alkyl and aryl SAMs on silicon and other substrates and should be considered as target values for experimental verification.

| Parameter | Expected Value | Characterization Method |

| Static Water Contact Angle | 95° - 105° | Contact Angle Goniometry |

| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry, AFM |

| Molecular Tilt Angle | 15° - 25° from surface normal | NEXAFS/XPS |

| Surface Elemental Ratio (C:Si) | Varies with XPS take-off angle | XPS |

| Surface Elemental Ratio (N:Si) | Varies with XPS take-off angle | XPS |

Experimental Protocols

This section details the necessary procedures for the preparation of the silicon substrate and the subsequent formation and characterization of the this compound SAM.

Preparation of Hydrogen-Terminated Silicon (Si(111)-H) Substrate

Hydrogen termination of the silicon surface is crucial as it removes the native oxide layer and provides a reactive surface for SAM formation.

Materials:

-

Single-side polished Si(111) wafers

-

Acetone (semiconductor grade)

-

Isopropanol (semiconductor grade)

-

Methanol (semiconductor grade)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Ammonium fluoride (NH₄F, 40% aqueous solution)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

Procedure:

-

Solvent Cleaning:

-

Cut the Si(111) wafer into appropriate sizes (e.g., 1 cm x 1 cm).

-

Sonciate the silicon substrates sequentially in acetone, isopropanol, and methanol for 10 minutes each to remove organic contaminants.

-

Rinse thoroughly with DI water between each solvent wash.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Piranha Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Prepare the Piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio. The solution will become very hot.

-

Immerse the cleaned silicon substrates in the Piranha solution for 15 minutes to grow a chemical oxide layer.

-

Carefully remove the substrates and rinse them extensively with DI water.

-

-

Hydrogen Termination:

-

Immerse the oxidized silicon substrates in a 40% aqueous solution of NH₄F for 15 minutes at room temperature. This step etches the silicon dioxide and terminates the surface with hydrogen.

-

Rinse the H-terminated silicon (Si(111)-H) substrates with DI water.

-

Dry the substrates under a gentle stream of nitrogen gas. The surface should be hydrophobic, causing water to bead up and easily run off.

-

Use the freshly prepared Si(111)-H substrates immediately for SAM formation to prevent re-oxidation.

-

Formation of this compound SAM

This protocol describes a solution-phase deposition method. The reaction is believed to proceed via a hydrosilylation-like mechanism, where the isocyanide group reacts with the Si-H bond on the surface. This process can be initiated either thermally or with UV light.

Materials:

-

Freshly prepared Si(111)-H substrates

-

This compound

-

Anhydrous toluene or mesitylene (solvent)

-

Schlenk flask or similar reaction vessel

-

Inert gas (argon or nitrogen)

Procedure:

-

Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene or mesitylene inside a Schlenk flask under an inert atmosphere. Degas the solvent prior to use to remove dissolved oxygen.

-

-

SAM Deposition (Thermal Method):

-

Immediately transfer the freshly prepared Si(111)-H substrates into the this compound solution under an inert atmosphere.

-

Heat the solution to 100-120 °C and maintain this temperature for 2-4 hours. The reaction time may need optimization.

-

After the reaction, allow the solution to cool to room temperature.

-

-

SAM Deposition (UV-Initiated Method):

-

Place the Si(111)-H substrates in the this compound solution in a UV-transparent reaction vessel under an inert atmosphere.

-

Irradiate the solution with a UV lamp (e.g., 254 nm) for 1-3 hours at room temperature.

-

-

Post-Deposition Cleaning:

-

Remove the substrates from the reaction solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

-

Sonciate the substrates in fresh toluene for 1-2 minutes.

-

Rinse with isopropanol and then methanol.

-

Dry the SAM-coated substrates under a stream of nitrogen gas.

-

Store the samples in a desiccator or under an inert atmosphere.

-

Mandatory Visualizations

Caption: Experimental workflow for forming this compound SAMs on silicon.

Application Notes and Protocols for 1-Decyl-4-isocyanobenzene in Molecular Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyl-4-isocyanobenzene is a molecule of significant interest in the field of molecular electronics. Its structure, featuring a conductive phenyl ring, a long alkyl chain, and an isocyanide anchor group, makes it a prime candidate for forming stable single-molecule junctions with metallic electrodes, particularly gold. The isocyanide group forms a strong, well-defined bond with gold surfaces, facilitating reliable charge transport measurements. The decyl chain provides solubility in organic solvents and can influence the packing and orientation of the molecules in self-assembled monolayers (SAMs). These characteristics make this compound a versatile building block for fundamental studies of charge transport at the nanoscale and for the development of novel molecular electronic devices.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound in molecular electronics research.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of 4-decylaniline, followed by its formylation and subsequent dehydration to yield the final isocyanide product.

Protocol 1: Synthesis of 4-Decylaniline

This protocol describes the alkylation of aniline to produce 4-decylaniline.

Materials:

-

Aniline

-

1-Bromodecane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Methyltributylammonium chloride

-

n-Heptane

-

Methylene chloride

-

Concentrated aqueous ammonia

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, combine aniline and 1-bromodecane.

-

Slowly add anhydrous aluminum chloride to the stirred mixture. An exothermic reaction may occur.

-

Add methyltributylammonium chloride to the reaction mixture.

-

Heat the mixture to 160°C and maintain this temperature for 24-30 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with n-heptane and methylene chloride.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and dilute aqueous ammonia.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain crude 4-decylaniline as a reddish-orange oil.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: N-Formylation of 4-Decylaniline

This protocol details the conversion of 4-decylaniline to N-(4-decylphenyl)formamide.

Materials:

-

4-Decylaniline

-

Formic acid (≥95%)

-

Polyethylene glycol (PEG-400)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-decylaniline in PEG-400.

-

Add formic acid to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield N-(4-decylphenyl)formamide.

Protocol 3: Dehydration of N-(4-decylphenyl)formamide to this compound

This protocol describes the final step to produce the target isocyanide. The Burgess reagent is a mild and effective dehydrating agent for this transformation.[1][2][3][4]

Materials:

-

N-(4-decylphenyl)formamide

-

Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve N-(4-decylphenyl)formamide in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the Burgess reagent to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or infrared (IR) spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch around 2150 cm⁻¹).

-

Once the reaction is complete, the mixture can be purified by passing it through a short column of silica gel to remove the byproducts from the Burgess reagent.

-

Evaporate the solvent to obtain this compound.

Synthesis Workflow Diagram

References

- 1. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. What Role Does Burgess reagent Play? — APICDMO | by APICDMO | Medium [medium.com]

- 4. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Decyl-4-isocyanobenzene as a Surface Modifier for Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The choice of surface modifier dictates the nanoparticle's interaction with its biological environment, influencing its stability, biocompatibility, cellular uptake, and biodistribution. 1-Decyl-4-isocyanobenzene is a bifunctional molecule featuring a long hydrophobic decyl chain and a reactive isocyanate group. This unique structure makes it an excellent candidate for modifying nanoparticles to enhance their lipophilicity, thereby improving their ability to encapsulate hydrophobic drugs and interact with cell membranes.

This document provides detailed protocols for the synthesis of this compound and its subsequent use in the surface modification of hydroxyl-presenting nanoparticles, such as iron oxide and silica nanoparticles. It also includes expected characterization data and visualizations to guide researchers in this process.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 4-decylaniline. The first step is the synthesis of the aniline precursor, followed by its conversion to the isocyanate.

Protocol 1: Synthesis of 4-Decylaniline

This protocol is adapted from methods for the preparation of 4-n-alkylanilines.

Materials:

-

Aniline

-

1-Bromodecane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Once the AlCl₃ has dissolved, add 1-bromodecane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-decylaniline.

Protocol 2: Synthesis of this compound from 4-Decylaniline

This protocol involves the phosgenation of the synthesized 4-decylaniline. Caution: Phosgene and its alternatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel. A safer alternative is the use of triphosgene.

Materials:

-

4-Decylaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Toluene, anhydrous

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Inert atmosphere setup (N₂ or Ar)

-

Stirring plate and stir bar

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-decylaniline in anhydrous toluene.

-

In a separate flask, prepare a solution of triphosgene in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred 4-decylaniline solution at 0°C.

-

After the addition of triphosgene, add triethylamine dropwise to the reaction mixture.

-

Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by IR spectroscopy, looking for the disappearance of the N-H stretches of the aniline and the appearance of the characteristic strong isocyanate (-N=C=O) peak around 2270 cm⁻¹.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Surface Modification of Nanoparticles

The isocyanate group of this compound readily reacts with surface hydroxyl groups on nanoparticles like iron oxide (Fe₃O₄) and silica (SiO₂) to form a stable carbamate linkage.

Protocol 3: Surface Modification of Iron Oxide Nanoparticles (IONPs)

Materials:

-

Hydrophilic Iron Oxide Nanoparticles (e.g., synthesized by co-precipitation)

-

This compound

-

Anhydrous toluene or another suitable anhydrous solvent

-

Three-neck round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (N₂ or Ar)

-

Magnetic stirrer and stir bar

-

Centrifuge

Procedure:

-

Disperse the hydrophilic IONPs in anhydrous toluene via sonication to form a stable colloid.

-

Transfer the IONP dispersion to a three-neck round-bottom flask and place it under an inert atmosphere.

-

Heat the dispersion to a gentle reflux with vigorous stirring.

-

Dissolve this compound in a small amount of anhydrous toluene and add it dropwise to the refluxing IONP dispersion. The molar ratio of the modifier to the estimated surface hydroxyl groups should be optimized, but a 5-10 fold excess of the isocyanate is a good starting point.

-

Continue the reaction under reflux for 12-24 hours.

-

After the reaction, cool the mixture to room temperature.

-

Collect the surface-modified IONPs by centrifugation.

-

Wash the nanoparticles multiple times with fresh toluene to remove unreacted this compound and byproducts.

-

Finally, redisperse the hydrophobic, surface-modified IONPs in a non-polar solvent like hexane or chloroform for storage and characterization.

Characterization of Modified Nanoparticles

A thorough characterization is essential to confirm the successful surface modification and to understand the new properties of the nanoparticles.

Table 1: Expected Physicochemical Properties of Bare and Modified Nanoparticles

| Parameter | Bare IONPs | This compound Modified IONPs | Technique |

| Hydrodynamic Diameter (nm) | 25 ± 5 | 35 ± 7 | Dynamic Light Scattering (DLS) |